molecular formula C16H13N3O2S B382979 2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone

2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone

Cat. No. B382979
M. Wt: 311.4g/mol
InChI Key: HXTYONDTJBEKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Antimicrobial Agents

2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone compounds have shown significant antibacterial and antimycobacterial activity against various microbial strains. Compounds in this series were found to be particularly potent against both Gram-negative and Gram-positive bacteria. Their toxicity was assessed using a hemolytic assay, indicating non-toxicity up to a dose level of 200 micromol L(-1) (Chambhare et al., 2003).

Correlation with Topological Indices

The antimicrobial activity of these compounds was correlated with different topological indices using Hansch analysis. This correlation provided insights into how the structure of these compounds relates to their biological activity, emphasizing the importance of the thienopyrimidinone ring for antimicrobial efficacy (Narasimhan et al., 2006).

Synthesis and Comparison of Properties

The synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones starting from 2-cyanomethylbenzoic acid was explored. The physicochemical properties and biological potential of these compounds were compared with analogous substituted thienopyrimidinones. The position of the sulfur atom in the molecular structure significantly affected the electronic spectra and biological activities (Zadorozhny et al., 2010).

Heterocyclic System Synthesis

These compounds were also used in the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. The study explored the reactivity of these compounds with alkyl mono- and di-halides, leading to the formation of new pentacyclic systems. The antimicrobial activity of some synthesized compounds was noted, particularly against Staphylococcus aureus (Sirakanyan et al., 2015).

Novel Bicyclic Compounds

New substituted thieno-fused bicyclic compounds were synthesized by reacting new enaminone with different reagents. The chemical structure of these molecules was determined using various spectroscopic methods, providing insights into their molecular structure (Mabkhot et al., 2015).

properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4g/mol

IUPAC Name

2-methyl-5-(5-methylfuran-2-yl)-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H13N3O2S/c1-10-5-6-13(21-10)12-9-22-15-14(12)16(20)19(11(2)17-15)18-7-3-4-8-18/h3-9H,1-2H3

InChI Key

HXTYONDTJBEKNC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)C)N4C=CC=C4

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)C)N4C=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone
Reactant of Route 2
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone
Reactant of Route 3
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone
Reactant of Route 4
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone
Reactant of Route 6
2-Methyl-5-(5-methyl-2-furanyl)-3-(1-pyrrolyl)-4-thieno[2,3-d]pyrimidinone

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